
Ergoline-8-methanol, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoline-8-methanol, 6-methyl- is a compound belonging to the ergoline family, which is a group of alkaloids derived from the ergot fungus. These compounds are known for their complex tetracyclic structure and significant biological activity. Ergoline derivatives have been studied extensively for their pharmacological properties, particularly in the treatment of migraines and other neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-methanol, 6-methyl- typically involves the modification of the ergoline skeleton. One common method is the hydrogenation of lysergic acid derivatives, followed by methylation and hydroxylation reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like methyl iodide for methylation.
Industrial Production Methods
Industrial production of Ergoline-8-methanol, 6-methyl- involves large-scale fermentation processes using Claviceps purpurea, a fungus that naturally produces ergoline alkaloids. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. High-performance liquid chromatography (HPLC) is commonly used for the final purification step .
Análisis De Reacciones Químicas
Types of Reactions
Ergoline-8-methanol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated ergoline derivatives.
Substitution: Formation of various alkylated ergoline derivatives.
Aplicaciones Científicas De Investigación
Ergoline-8-methanol, 6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential in treating neurological disorders such as migraines and Parkinson’s disease.
Industry: Used in the production of pharmaceuticals and as a research chemical in drug development .
Mecanismo De Acción
Ergoline-8-methanol, 6-methyl- exerts its effects primarily through interaction with neurotransmitter receptors. It acts as a partial agonist or antagonist at alpha-adrenergic receptors, D1 and D2 dopamine receptors, and 5-HT1 serotonin receptors. These interactions lead to modulation of neurotransmitter release and receptor activity, which can result in various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid: Another ergoline derivative with similar receptor binding properties.
Ergotamine: Used in the treatment of migraines, shares a similar ergoline skeleton.
Nicergoline: Used to improve brain metabolism and treat cerebrovascular disorders.
Uniqueness
Ergoline-8-methanol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other ergoline derivatives, it has a hydroxymethyl group at the 8-position and a methyl group at the 6-position, which contribute to its unique receptor binding profile and biological activity .
Propiedades
Número CAS |
57236-83-6 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
[(6aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10?,13?,15-/m1/s1 |
Clave InChI |
UFKTZIXVYHGAES-JHANDDDOSA-N |
SMILES isomérico |
CN1CC(CC2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


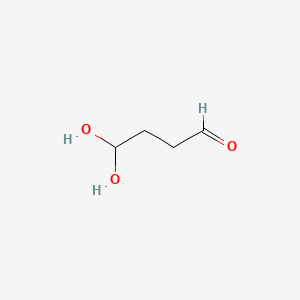

![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
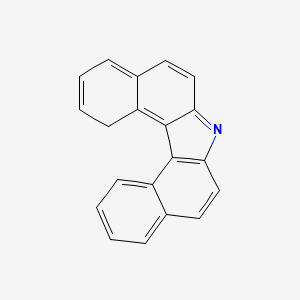
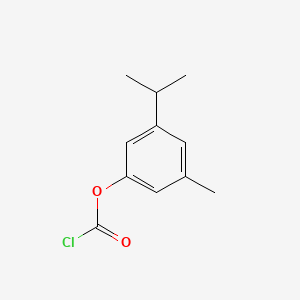
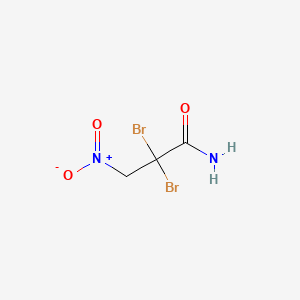
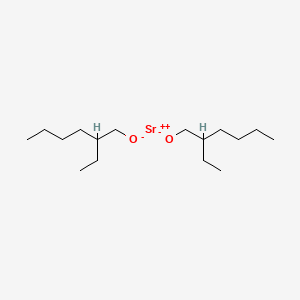
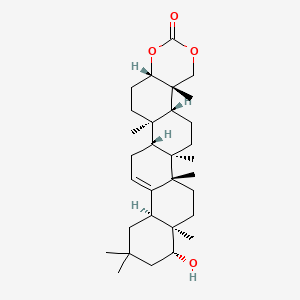
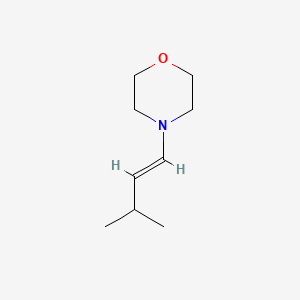
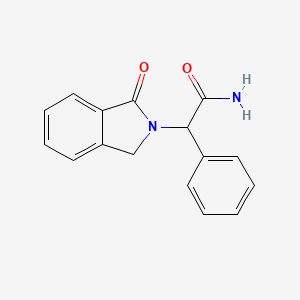
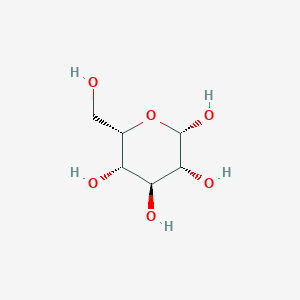
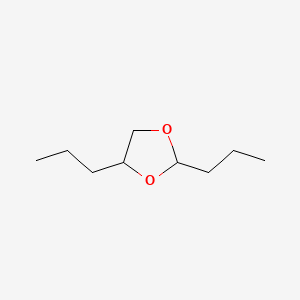

![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
